![molecular formula C12H10BrNO3 B3048651 Ethyl 2-(6-Bromo-3-indolyl)-2-oxoacetate CAS No. 17826-12-9](/img/structure/B3048651.png)
Ethyl 2-(6-Bromo-3-indolyl)-2-oxoacetate
Overview
Description
Ethyl 2-(6-bromo-3-indolyl)-2-oxoacetate (EBIOA) is an indole-based compound that has been studied for its potential uses in a variety of scientific applications. EBIOA has been used in the synthesis of various other compounds, including heterocyclic compounds, and has been studied for its potential as a therapeutic agent in the treatment of several diseases.
Scientific Research Applications
- Ethyl 2-(6-Bromo-3-indolyl)-2-oxoacetate and its synthetic derivatives exhibit antimicrobial activity. The natural alkaloid (compound 1) demonstrated potent antimicrobial effects against bacteria such as Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. It also inhibited biofilm formation and disaggregated existing biofilms .
- The compound has been evaluated for antifungal activity. Researchers assessed its minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) against various fungi .
- Ethyl 2-(6-Bromo-3-indolyl)-2-oxoacetate (also known as BrBin) showed high cytotoxicity against cancer cell lines, including U937, MCF-7, and Caco-2. It acts as a potent apoptotic agent .
- Preliminary SAR studies suggest that halogens and the ethylamine side chain play crucial roles in the compound’s antimicrobial and anti-biofilm activities. Understanding these structural features can guide further optimization .
Antimicrobial Activity
Antifungal Properties
Cytotoxicity Against Cancer Cells
Structure-Activity Relationship (SAR)
Mechanism of Action
Target of Action
The primary targets of Ethyl 2-(6-Bromo-3-indolyl)-2-oxoacetate are various microorganisms, including Escherichia coli , Staphylococcus aureus , and Klebsiella pneumoniae . These organisms play a significant role in various infections and diseases.
Mode of Action
Ethyl 2-(6-Bromo-3-indolyl)-2-oxoacetate interacts with its targets by inhibiting their growth. It achieves this through a mechanism that is yet to be fully understood. It is known that the compound exhibits antimicrobial activity, which is likely due to its interaction with essential biological processes within the target organisms .
Biochemical Pathways
Given its antimicrobial activity, it is likely that it interferes with essential biochemical processes within the target organisms, such as protein synthesis or cell wall formation .
Result of Action
The compound exhibits potent antimicrobial activity, inhibiting the growth of various microorganisms . This results in the control and prevention of microbial growth, making it a potential candidate for the development of new antimicrobial agents .
Action Environment
The action of Ethyl 2-(6-Bromo-3-indolyl)-2-oxoacetate can be influenced by various environmental factors. For instance, the presence of moisture can affect the growth of fungi, which are more tolerant to low-moisture conditions than bacteria . Therefore, the compound’s action, efficacy, and stability may vary depending on the specific environmental conditions.
properties
IUPAC Name |
ethyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-2-17-12(16)11(15)9-6-14-10-5-7(13)3-4-8(9)10/h3-6,14H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCHVILYHMZDAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CNC2=C1C=CC(=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901278760 | |
Record name | Ethyl 6-bromo-α-oxo-1H-indole-3-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901278760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(6-Bromo-3-indolyl)-2-oxoacetate | |
CAS RN |
17826-12-9 | |
Record name | Ethyl 6-bromo-α-oxo-1H-indole-3-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17826-12-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-bromo-α-oxo-1H-indole-3-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901278760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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